molecular formula C28H25BrN2O3 B12148051 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12148051
M. Wt: 517.4 g/mol
InChI Key: DZAGCZWOVSFLMW-UHFFFAOYSA-N
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Description

9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a bromine atom, two prop-2-en-1-yloxyphenyl groups, and a pyrazolo[1,5-c][1,3]benzoxazine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern and the presence of the prop-2-en-1-yloxy groups. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C28H25BrN2O3

Molecular Weight

517.4 g/mol

IUPAC Name

9-bromo-2,5-bis(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H25BrN2O3/c1-3-15-32-22-10-5-19(6-11-22)25-18-26-24-17-21(29)9-14-27(24)34-28(31(26)30-25)20-7-12-23(13-8-20)33-16-4-2/h3-14,17,26,28H,1-2,15-16,18H2

InChI Key

DZAGCZWOVSFLMW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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